4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline is a synthetic organic compound with the molecular formula C28H41ClN4O3. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, while the other is connected to a dodecyloxyethyl and ethyl group.
Preparation Methods
The synthesis of 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline under basic conditions to yield the final azo compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances. Its vibrant color makes it suitable for use in spectrophotometric assays.
Biology: The compound can be used as a staining agent in biological research to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of targeted drug delivery systems.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and nucleic acids, altering their function and activity. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can lead to cellular damage or apoptosis.
Comparison with Similar Compounds
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline can be compared with other azo compounds such as:
4-[(2-Chloro-4-nitrophenyl)azo]-N,N-dimethylaniline: Similar in structure but with different alkyl substitutions, leading to variations in solubility and reactivity.
4-[(2-Chloro-4-nitrophenyl)azo]-N-phenyl-N-ethyl-aniline: Contains a phenyl group instead of a dodecyloxyethyl group, affecting its hydrophobicity and application in different environments.
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93964-88-6 |
---|---|
Molecular Formula |
C28H41ClN4O3 |
Molecular Weight |
517.1 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-dodecoxyethyl)-N-ethylaniline |
InChI |
InChI=1S/C28H41ClN4O3/c1-3-5-6-7-8-9-10-11-12-13-21-36-22-20-32(4-2)25-16-14-24(15-17-25)30-31-28-19-18-26(33(34)35)23-27(28)29/h14-19,23H,3-13,20-22H2,1-2H3 |
InChI Key |
AECRWDRUAXJGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.